molecular formula C17H18N2S B12456186 4,5,6-Trimethyl-2-[(2-methylbenzyl)sulfanyl]pyridine-3-carbonitrile

4,5,6-Trimethyl-2-[(2-methylbenzyl)sulfanyl]pyridine-3-carbonitrile

Cat. No.: B12456186
M. Wt: 282.4 g/mol
InChI Key: WBQFWOFSXHDXTK-UHFFFAOYSA-N
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Description

4,5,6-Trimethyl-2-[(2-methylbenzyl)sulfanyl]pyridine-3-carbonitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with three methyl groups, a 2-methylbenzylsulfanyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-Trimethyl-2-[(2-methylbenzyl)sulfanyl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the alkylation of a pyridine derivative with a suitable benzyl halide in the presence of a base. The reaction conditions often involve the use of solvents like dimethylformamide or tetrahydrofuran and bases such as sodium hydride or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,5,6-Trimethyl-2-[(2-methylbenzyl)sulfanyl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The methyl groups on the pyridine ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the carbonitrile group.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the pyridine ring.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Brominated or nitrated pyridine derivatives.

Scientific Research Applications

4,5,6-Trimethyl-2-[(2-methylbenzyl)sulfanyl]pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,5,6-Trimethyl-2-[(2-methylbenzyl)sulfanyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The carbonitrile group can act as a hydrogen bond acceptor, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6-Trimethyl-2-[(2-chlorobenzyl)sulfanyl]pyridine-3-carbonitrile
  • 4,5,6-Trimethyl-2-[(2-fluorobenzyl)sulfanyl]pyridine-3-carbonitrile
  • 4,5,6-Trimethyl-2-[(2-methoxybenzyl)sulfanyl]pyridine-3-carbonitrile

Uniqueness

4,5,6-Trimethyl-2-[(2-methylbenzyl)sulfanyl]pyridine-3-carbonitrile is unique due to the presence of the 2-methylbenzylsulfanyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable molecule for various applications.

Properties

Molecular Formula

C17H18N2S

Molecular Weight

282.4 g/mol

IUPAC Name

4,5,6-trimethyl-2-[(2-methylphenyl)methylsulfanyl]pyridine-3-carbonitrile

InChI

InChI=1S/C17H18N2S/c1-11-7-5-6-8-15(11)10-20-17-16(9-18)13(3)12(2)14(4)19-17/h5-8H,10H2,1-4H3

InChI Key

WBQFWOFSXHDXTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=C(C(=C(C(=N2)C)C)C)C#N

Origin of Product

United States

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